molecular formula C15H18BrNO2 B3098900 Methyl 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylate CAS No. 1346576-39-3

Methyl 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylate

Cat. No. B3098900
CAS RN: 1346576-39-3
M. Wt: 324.21 g/mol
InChI Key: AULOCTQDDGBISJ-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylate” is a chemical compound with the CAS Number: 1346576-38-2 . It has a molecular weight of 338.2 and its IUPAC name is methyl 6-bromo-1-(sec-butyl)-3-formyl-1H-indole-4-carboxylate .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . The first step involves the reaction of sodium hydride with N,N-dimethyl-formamide at 0 °C . This is followed by a reaction at 0-20 °C for 16 hours . The final step involves the reaction with trichlorophosphate at 0-80 °C for 2 hours .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H16BrNO3/c1-4-9(2)17-7-10(8-18)14-12(15(19)20-3)5-11(16)6-13(14)17/h5-9H,4H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Chemical Transformations : Methyl 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylate and its derivatives undergo various chemical transformations. For instance, methyl 2,3,5,6,11,11b-hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate, a related compound, can be converted into different esters using N-bromosuccinimide. This showcases the potential of brominated indole derivatives in organic synthesis (Irikawa et al., 1989).

Novel Synthesis Methods

  • Innovative Synthetic Routes : The development of new methods for synthesizing indole derivatives, like 1-methyl-1H-indole-3-carboxylate, highlights the ongoing research in creating efficient, high-yield synthesis techniques for compounds related to methyl 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylate (Akbari & Faryabi, 2023).

Applications in Heterocyclic Chemistry

  • Heterocyclic Compound Synthesis : Research in palladium-catalyzed intramolecular annulation of alkynes has led to the synthesis of various gamma-carboline derivatives. This process involves N-substituted 2-bromo-1H-indole-3-carboxaldehydes, which are structurally similar to methyl 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylate, illustrating the compound's relevance in creating complex heterocyclic structures (Zhang & Larock, 2003).

Exploration of Marine Alkaloids

  • Marine Natural Products : The study of brominated tryptophan alkaloids from Thorectidae sponges has led to the discovery of new compounds. This includes compounds structurally related to methyl 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylate, highlighting its significance in marine natural product chemistry (Segraves & Crews, 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 . The compound should be handled with care to avoid any potential hazards.

properties

IUPAC Name

methyl 6-bromo-1-butan-2-yl-3-methylindole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO2/c1-5-10(3)17-8-9(2)14-12(15(18)19-4)6-11(16)7-13(14)17/h6-8,10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULOCTQDDGBISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C2=C(C=C(C=C21)Br)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701136465
Record name 1H-Indole-4-carboxylic acid, 6-bromo-3-methyl-1-(1-methylpropyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701136465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylate

CAS RN

1346576-39-3
Record name 1H-Indole-4-carboxylic acid, 6-bromo-3-methyl-1-(1-methylpropyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346576-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-4-carboxylic acid, 6-bromo-3-methyl-1-(1-methylpropyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701136465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl 6-bromo-1-sec-butyl-3-formyl-1H-indole-4-carboxylate (15 g, 44.6 mmol) in DMF (115 mL) was added p-toluenesulfonic acid mono hydrate (1.1 g, 5.8 mmol), p-toluenesulfonyl hydrazide (10.8 g, 58 mmol) followed by sulfolane (115 mL) at RT and the reaction mixture was stirred at 100° C. for 1 h. The reaction mixture was cooled to room temperature, treated with sodium cyanoborohydride (11.9 g, 178.5 mmol) portion wise over a period of 5 min and stirred at 100° C. for 2 h. The reaction mixture was cooled to room temperature and stirred at the same temperature for 16 h. The reaction mixture was diluted with water and extracted with 30% EtOAc: Pet ether. The organic layer was washed with cold water (100 mL), brine (100 mL) and dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford crude, which was purified by column chromatography over silica gel (100-200 mesh) using 5% EtOAc: Pet ether as eluent to afford title compound methyl 6-bromo-1-sec-butyl-3-methyl-1H-indole-4-carboxylate (7.88 g, 54.6%) as pale yellow gum. 1H NMR (CDCl3, 400 MHz): δ 0.804-0.841 (t, J=7.4 Hz, 3H), 1.454-1.470 (d, J=6.4 Hz, 3H), 1.865-1.884 (m, 2H), 2.363 (s, 3H), 3.950 (s, 3H), 4.265-4.316 (m, 1H), 7.038 (s, 1H), 7.609 (d, J=1.2 Hz, 1H), 7.671 (d, J=2 Hz, 1H). MS (ES+): 324.19 [M+H] ion present.
Quantity
15 g
Type
reactant
Reaction Step One
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1.1 g
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reactant
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[Compound]
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p-toluenesulfonyl hydrazide
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10.8 g
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reactant
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115 mL
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solvent
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115 mL
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reactant
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11.9 g
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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